Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-
Brand Name: Vulcanchem
CAS No.: 1152508-58-1
VCID: VC16276688
InChI: InChI=1S/C10H12BrClN2O2S2/c1-14(5-4-10(13)17)18(15,16)9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,17)
SMILES:
Molecular Formula: C10H12BrClN2O2S2
Molecular Weight: 371.7 g/mol

Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-

CAS No.: 1152508-58-1

Cat. No.: VC16276688

Molecular Formula: C10H12BrClN2O2S2

Molecular Weight: 371.7 g/mol

* For research use only. Not for human or veterinary use.

Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- - 1152508-58-1

Specification

CAS No. 1152508-58-1
Molecular Formula C10H12BrClN2O2S2
Molecular Weight 371.7 g/mol
IUPAC Name 3-[(4-bromo-2-chlorophenyl)sulfonyl-methylamino]propanethioamide
Standard InChI InChI=1S/C10H12BrClN2O2S2/c1-14(5-4-10(13)17)18(15,16)9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,17)
Standard InChI Key PEBARLULABPVQF-UHFFFAOYSA-N
Canonical SMILES CN(CCC(=S)N)S(=O)(=O)C1=C(C=C(C=C1)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-, is systematically named according to IUPAC nomenclature as 3-[(4-bromo-2-chlorophenyl)sulfonyl-methylamino]propanethioamide . Its molecular structure integrates a propanethioamide backbone modified by a sulfonyl-linked 4-bromo-2-chlorophenyl group. Key identifiers include:

PropertyValue
CAS Registry Number1152508-58-1
Molecular FormulaC₁₀H₁₂BrClN₂O₂S₂
Molecular Weight371.7 g/mol
IUPAC Name3-[(4-Bromo-2-chlorophenyl)sulfonyl-methylamino]propanethioamide
PubChem CID43120113

The compound’s structure features a thioamide group (-C(=S)-NH₂), which distinguishes it from conventional amides by replacing oxygen with sulfur. This substitution enhances its reactivity in nucleophilic and coordination chemistry. The 4-bromo-2-chlorophenylsulfonyl moiety introduces steric bulk and electronic effects, influencing its solubility and interaction with biological targets.

Synthesis and Preparation

The synthesis of Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-, typically involves a multi-step protocol beginning with the preparation of the sulfonyl chloride intermediate. According to limited available data, the reaction sequence may proceed as follows:

  • Sulfonation of 4-bromo-2-chlorobenzene: Introduction of a sulfonyl group via sulfonation reactions, yielding 4-bromo-2-chlorophenylsulfonyl chloride.

  • Methylamination: Reaction of the sulfonyl chloride with methylamine to form the corresponding sulfonamide.

  • Thioamide Formation: Coupling the sulfonamide intermediate with a propanethioamide precursor, likely via nucleophilic substitution or condensation reactions.

Physicochemical Properties

While experimental data on this compound’s physicochemical properties are sparse, inferences can be drawn from its molecular structure:

  • Solubility: The presence of polar sulfonyl and thioamide groups suggests moderate solubility in polar organic solvents (e.g., ethanol, acetone) but limited aqueous solubility due to the hydrophobic aryl halide moiety.

  • Stability: Thioamides are generally susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids and hydrogen sulfide. The electron-withdrawing sulfonyl group may mitigate this reactivity by stabilizing the thioamide resonance structure.

  • Spectroscopic Signatures:

    • IR Spectroscopy: Expected absorption bands near 1250–1150 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N-H stretching).

    • NMR Spectroscopy: Distinct ¹H NMR signals for the aromatic protons (δ 7.5–8.0 ppm), methylamino group (δ 2.5–3.0 ppm), and thioamide NH₂ (δ 5.0–6.0 ppm) .

Future Research Directions

To fully exploit this compound’s potential, the following research avenues are proposed:

  • Synthetic Optimization: Develop scalable, high-yield synthetic routes using green chemistry principles (e.g., catalytic methods, solvent-free conditions).

  • Biological Screening: Evaluate in vitro activity against bacterial, fungal, and cancer cell lines to identify lead applications.

  • Structure-Activity Relationships (SAR): Systematically modify the aryl halide and sulfonyl groups to correlate structural changes with bioactivity.

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